5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,4-diazepan-1-ylsulfonyl)-4-ethylisoquinoline is a member of isoquinolines.
Scientific Research Applications
Rho-Kinase Inhibition
5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline derivatives have been investigated as potent Rho-kinase inhibitors. One study highlighted the development of specific inhibitors with potential clinical applications, such as reducing intraocular pressure in rabbit models (Tamura et al., 2005).
Crystallographic Studies
Research involving derivatives of 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline has focused on crystallographic studies to understand molecular conformations and interactions. One study examined the structural details of 4-fluoro-5-sulfonylisoquinoline derivatives (Ohba et al., 2012).
Antimicrobial Properties
Compounds related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline have been synthesized and evaluated for their antimicrobial properties. A study demonstrated the antibacterial and antifungal activities of these compounds, notably against specific strains like S. aureus and C. albicans (Al-Hiari et al., 2008).
Vasorelaxing Mechanism
Fasudil hydrochloride, a related compound, has been studied for its vasorelaxing effects in rabbit basilar arteries, indicating potential clinical relevance in cerebral vasospasm treatment (Nakamura et al., 2001).
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocycles, such as isoindolobenzazepines, using compounds structurally related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline has been conducted, providing insights into the synthesis of complex molecular structures (Padwa et al., 2001).
Drug Synthesis and Characterization
Several studies have focused on the synthesis and characterization of drugs using structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline. For instance, research on the synthesis of 1-Isoquinolinol and its derivatives demonstrated practical processes with potential applications in pharmaceuticals (Chen et al., 2012).
Ring Expansion Studies
Research on ring expansion of quinolines and isoquinolines, including structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline, has been reported, offering novel approaches to synthesize complex organic compounds (Yadav et al., 2004).
Decarboxylative Asymmetric Alkylation
A study on palladium-catalyzed decarboxylative asymmetric alkylation of 1,4-diazepan-5-ones, closely related to the compound of interest, has shown potential in synthesizing diazepanone heterocycles with various functional groups (Sercel et al., 2019).
Labeled Compound Synthesis
Efforts have been made in synthesizing labeled potent HIV non-nucleoside reverse transcriptase inhibitors using structures related to 5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline (Latli et al., 2009).
properties
Product Name |
5-(1,4-Diazepan-1-ylsulfonyl)-4-ethylisoquinoline |
---|---|
Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-4-ethylisoquinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-2-13-11-18-12-14-5-3-6-15(16(13)14)22(20,21)19-9-4-7-17-8-10-19/h3,5-6,11-12,17H,2,4,7-10H2,1H3 |
InChI Key |
AZCPHIJXTJGNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CN=C1)C=CC=C2S(=O)(=O)N3CCCNCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.